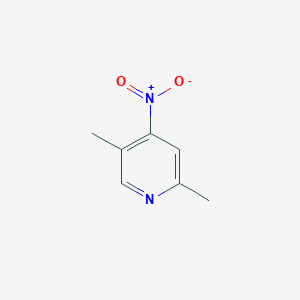

2,5-Dimethyl-4-nitropyridine

Übersicht

Beschreibung

2,5-Dimethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two methyl groups at the 2nd and 5th positions and a nitro group at the 4th position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitropyridine typically involves the nitration of 2,5-dimethylpyridine. One common method includes the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods have been developed to enhance the efficiency and safety of the production process. These methods minimize the accumulation of highly energetic intermediates and allow for better control over reaction conditions .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,5-Dimethyl-4-nitropyridin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere Substituenten ersetzt werden kann.

Oxidation: Die Methylgruppen können unter starken Oxidationsbedingungen zu Carbonsäuren oxidiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas mit einem Palladium-Katalysator.

Substitution: Ammoniak oder Amine in Gegenwart einer Base.

Oxidation: Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte:

Reduktion: 2,5-Dimethyl-4-aminopyridin.

Substitution: 2,5-Dimethyl-4-alkylaminopyridine.

Oxidation: 2,5-Dimethyl-4-pyridincarbonsäure.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-4-nitropyridin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen und als Reagenz in der organischen Synthese.

Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und als Baustein für biologisch aktive Moleküle verwendet.

Medizin: Es wird auf sein mögliches Potenzial in der Entwicklung von Arzneimitteln untersucht, insbesondere in der Synthese von entzündungshemmenden und antimikrobiellen Wirkstoffen.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und Agrochemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Dimethyl-4-nitropyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren. Diese Wechselwirkungen können zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Umfeld ab, in dem die Verbindung verwendet wird .

Ähnliche Verbindungen:

2,3-Dimethyl-4-nitropyridin: Ähnliche Struktur, jedoch mit Methylgruppen an den Positionen 2 und 3.

4-Nitropyridin: Es fehlen die Methylgruppen, wodurch es weniger sterisch behindert ist.

2,6-Dimethyl-4-nitropyridin: Methylgruppen an den Positionen 2 und 6, was seine Reaktivität und sterischen Eigenschaften beeinflusst.

Einzigartigkeit: 2,5-Dimethyl-4-nitropyridin ist aufgrund der spezifischen Positionierung seiner Substituenten einzigartig, die seine chemische Reaktivität und die Arten von Reaktionen beeinflusst, die es eingehen kann. Das Vorhandensein sowohl von elektronens spendenden Methylgruppen als auch einer elektronenziehenden Nitrogruppe erzeugt ein Gleichgewicht, das diese Verbindung in synthetischen Anwendungen besonders vielseitig macht .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-4-nitropyridine: Similar structure but with methyl groups at the 2nd and 3rd positions.

4-Nitropyridine: Lacks the methyl groups, making it less sterically hindered.

2,6-Dimethyl-4-nitropyridine: Methyl groups at the 2nd and 6th positions, affecting its reactivity and steric properties.

Uniqueness: 2,5-Dimethyl-4-nitropyridine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and the types of reactions it can undergo. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a balance that makes this compound particularly versatile in synthetic applications .

Eigenschaften

IUPAC Name |

2,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-8-6(2)3-7(5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWAAKUAFOLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308860 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-82-2 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)